molecular formula C18H28N2O3 B4259520 N-[2-(diethylamino)ethyl]-N-methyl-2-(4-propionylphenoxy)acetamide

N-[2-(diethylamino)ethyl]-N-methyl-2-(4-propionylphenoxy)acetamide

Cat. No. B4259520
M. Wt: 320.4 g/mol
InChI Key: BUSNYPTUPTXADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-N-methyl-2-(4-propionylphenoxy)acetamide, commonly known as propofol, is a short-acting intravenous anesthetic agent used for induction and maintenance of anesthesia during surgical procedures. Propofol is a lipid-soluble drug that rapidly crosses the blood-brain barrier, leading to its rapid onset and offset of action.

Mechanism of Action

The exact mechanism of action of propofol is not fully understood, but it is thought to act primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Propofol binds to the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedation and anesthesia.
Biochemical and Physiological Effects
Propofol has a number of biochemical and physiological effects, including sedation, amnesia, and analgesia. It also has antiemetic properties, making it useful in preventing nausea and vomiting during and after surgery. Propofol can cause respiratory depression, hypotension, and bradycardia, and it should be used with caution in patients with cardiovascular or respiratory disease.

Advantages and Limitations for Lab Experiments

Propofol is commonly used in laboratory experiments as an anesthetic agent for animals. Its rapid onset and offset of action make it useful for short-term experiments, and its lipid solubility allows it to easily cross cell membranes, making it useful for studies of cellular physiology. However, propofol can also have effects on the experimental outcome, and care should be taken to ensure that any observed effects are not due to the anesthetic itself.

Future Directions

There are a number of potential future directions for research on propofol. One area of interest is the development of new formulations that can be used for longer-term sedation or for the treatment of neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of propofol and its use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of propofol and to develop new drugs that can target these mechanisms for therapeutic benefit.
Conclusion
Propofol is a widely used anesthetic agent with a number of potential therapeutic applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, but there is still much to learn about this important drug. Continued research on propofol and its potential therapeutic uses will help to improve patient care and advance our understanding of the brain and its functions.

Scientific Research Applications

Propofol has been extensively studied for its anesthetic properties, but it has also been investigated for its potential therapeutic applications. Research has shown that propofol has neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as stroke and traumatic brain injury. Additionally, propofol has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-methyl-2-(4-propanoylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-5-17(21)15-8-10-16(11-9-15)23-14-18(22)19(4)12-13-20(6-2)7-3/h8-11H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSNYPTUPTXADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(C)CCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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